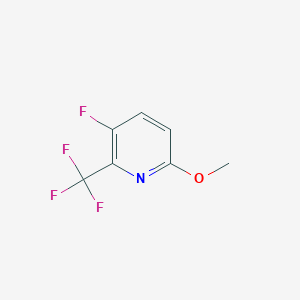
3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is treated with fluorinating agents. For instance, the reaction of 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine with a fluorinating reagent like potassium fluoride in the presence of a suitable solvent can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts such as iron fluoride can be employed to produce fluorinated pyridine derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride or other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those requiring fluorinated motifs for enhanced biological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its stability and bioactivity.
Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
Uniqueness
3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct physicochemical properties. The combination of a methoxy group and multiple fluorine atoms enhances its lipophilicity, metabolic stability, and ability to participate in various chemical reactions, making it a valuable compound in multiple research and industrial applications .
Propiedades
IUPAC Name |
3-fluoro-6-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEASJKVYRRUQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)

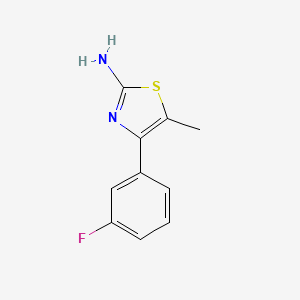


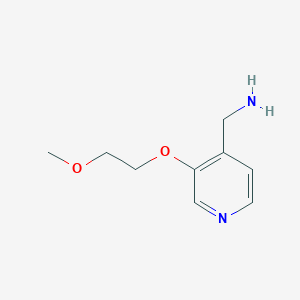
![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)
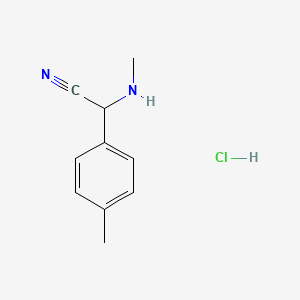
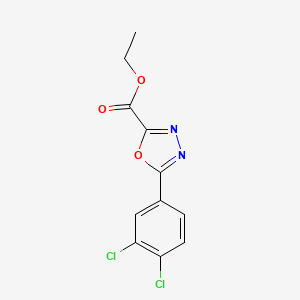

![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)
